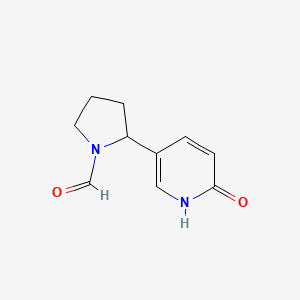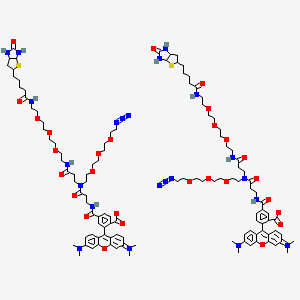
diethyl (R)-(((1-((6-chloro-5-nitropyrimidin-4-yl)amino)propan-2-yl)oxy)methyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El fosfonato de dietilo ®-(((1-((6-cloro-5-nitropirimidin-4-il)amino)propan-2-il)oxi)metil) es un compuesto organofosforado complejo. Presenta un grupo fosfonato, conocido por su significativa reactividad y versatilidad en diversas reacciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del fosfonato de dietilo ®-(((1-((6-cloro-5-nitropirimidin-4-il)amino)propan-2-il)oxi)metil) normalmente implica múltiples pasos. Un método común incluye la reacción de fosfito de dietilo con un precursor halogenado apropiado en condiciones básicas. Por ejemplo, la reacción de fosfito de dietilo con un derivado de pirimidina halogenado en presencia de una base como el tert-butóxido de potasio puede producir el compuesto fosfonato deseado .
Métodos de producción industrial
La producción industrial de estos compuestos fosfonato a menudo emplea reactores por lotes a gran escala donde los reactivos se mezclan bajo temperaturas y presiones controladas. El uso de catalizadores, como paladio o cobre, puede mejorar la eficiencia de la reacción y el rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones
El fosfonato de dietilo ®-(((1-((6-cloro-5-nitropirimidin-4-il)amino)propan-2-il)oxi)metil) puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo fosfonato puede oxidarse para formar ácidos fosfónicos.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos como las aminas para las reacciones de sustitución. Las reacciones normalmente tienen lugar en condiciones suaves a moderadas, a menudo requiriendo catalizadores específicos para que procedan de manera eficiente .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo fosfonato produce ácidos fosfónicos, mientras que la reducción del grupo nitro da como resultado aminas .
Aplicaciones Científicas De Investigación
El fosfonato de dietilo ®-(((1-((6-cloro-5-nitropirimidin-4-il)amino)propan-2-il)oxi)metil) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica para crear diversos compuestos que contienen fósforo.
Biología: El compuesto puede utilizarse en estudios bioquímicos para investigar interacciones enzimáticas y vías metabólicas.
Mecanismo De Acción
El mecanismo por el cual el fosfonato de dietilo ®-(((1-((6-cloro-5-nitropirimidin-4-il)amino)propan-2-il)oxi)metil) ejerce sus efectos implica su interacción con objetivos moleculares específicos. El grupo fosfonato puede imitar los grupos fosfato, lo que permite que el compuesto inhiba las enzimas que utilizan sustratos de fosfato. Esta inhibición se produce mediante unión competitiva, donde el compuesto compite con el sustrato natural por el sitio activo de la enzima .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen otros derivados de fosfonato como fosfito de dietilo, fosfonato de dietilo y (bromodifluorometil)fosfonato de dietilo .
Singularidad
Lo que diferencia al fosfonato de dietilo ®-(((1-((6-cloro-5-nitropirimidin-4-il)amino)propan-2-il)oxi)metil) es su combinación única de un grupo fosfonato con una porción de nitropirimidina clorada. Esta estructura proporciona reactividad distinta y potencial para diversas aplicaciones en diversos campos de investigación e industria .
Propiedades
Fórmula molecular |
C12H20ClN4O6P |
|---|---|
Peso molecular |
382.74 g/mol |
Nombre IUPAC |
6-chloro-N-[(2R)-2-(diethoxyphosphorylmethoxy)propyl]-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C12H20ClN4O6P/c1-4-22-24(20,23-5-2)8-21-9(3)6-14-12-10(17(18)19)11(13)15-7-16-12/h7,9H,4-6,8H2,1-3H3,(H,14,15,16)/t9-/m1/s1 |
Clave InChI |
PFSUVUGUTIJXCW-SECBINFHSA-N |
SMILES isomérico |
CCOP(=O)(CO[C@H](C)CNC1=C(C(=NC=N1)Cl)[N+](=O)[O-])OCC |
SMILES canónico |
CCOP(=O)(COC(C)CNC1=C(C(=NC=N1)Cl)[N+](=O)[O-])OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B11826686.png)
![ethyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11826690.png)

![Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-](/img/structure/B11826696.png)







![1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B11826735.png)

![(3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B11826741.png)
